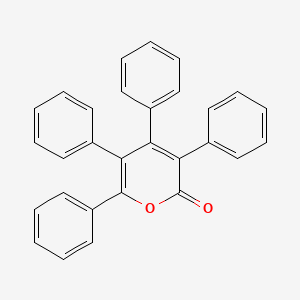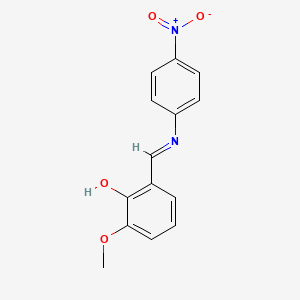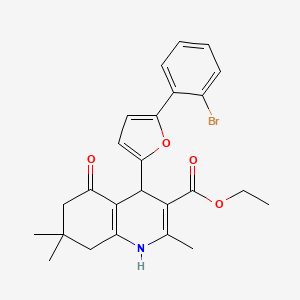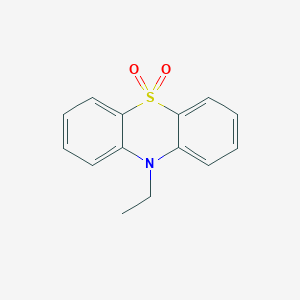
ethyl (2Z)-2-azepanylideneethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-azepanylideneethanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a seven-membered azepane ring, which is relatively rare and interesting in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-azepanylideneethanoate can be synthesized through the esterification of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can help in achieving higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-azepanylideneethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form azepane-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Azepane-2-carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-azepanylideneethanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism by which ethyl (2Z)-2-azepanylideneethanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing azepane-2-carboxylic acid and ethanol. These products can then interact with cellular pathways, potentially leading to biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar functional group but lacks the azepane ring.
Methyl (2Z)-2-azepanylideneethanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2E)-2-azepanylideneethanoate: Geometric isomer with the E configuration.
Uniqueness
This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. The Z configuration also influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8- |
Clave InChI |
BRZCSNCXDNQBNN-HJWRWDBZSA-N |
SMILES isomérico |
CCOC(=O)/C=C\1/CCCCCN1 |
SMILES canónico |
CCOC(=O)C=C1CCCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)





